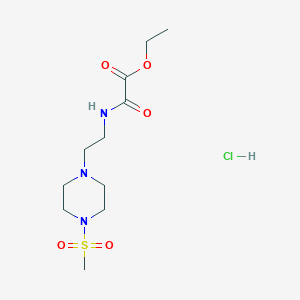

Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride

Description

Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride is a piperazine-derived compound featuring a methylsulfonyl group, an ethylamino linker, and an oxoacetate ester moiety. The methylsulfonyl group enhances metabolic stability and may influence receptor binding affinity, while the oxoacetate ester contributes to solubility and reactivity in synthetic pathways .

Properties

IUPAC Name |

ethyl 2-[2-(4-methylsulfonylpiperazin-1-yl)ethylamino]-2-oxoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S.ClH/c1-3-19-11(16)10(15)12-4-5-13-6-8-14(9-7-13)20(2,17)18;/h3-9H2,1-2H3,(H,12,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOIDBIUTKVCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCCN1CCN(CC1)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Piperazine derivatives, a key structural component of this compound, are known to exhibit a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.

Mode of Action

Piperazine derivatives are known to interact with various receptors and enzymes, leading to a range of biological responses.

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, leading to a range of biological responses.

Pharmacokinetics

Piperazine derivatives are known to have diverse pharmacokinetic properties, which can influence their bioavailability.

Biological Activity

Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the compound's biological activities, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the piperazine ring often correlates with the inhibition of various enzymes, including kinases and proteases. For instance, compounds with similar structures have been shown to inhibit PAK4 (p21-activated kinase 4), which plays a crucial role in cancer cell migration and invasion .

- Interaction with Receptors : Piperazine derivatives frequently exhibit affinity for neurotransmitter receptors, potentially influencing neurological pathways. This interaction could be relevant for developing treatments for psychiatric disorders or neurodegenerative diseases.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in tumor cells and inhibiting cell proliferation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds structurally related to Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride. For instance, compounds exhibiting similar piperazine structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Table 1: Inhibition Potency of Related Compounds

| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |

|---|---|---|---|

| Compound A | 64.79 | 56.45 | 45.75 |

| Ethyl 2-((...) | TBD | TBD | TBD |

| Indomethacin | Reference Value | Reference Value | Reference Value |

Analgesic Effects

In vivo studies have demonstrated that compounds similar to this compound exhibit analgesic effects in animal models. The latency time for pain response significantly decreased when administered at various dosages.

Table 2: Analgesic Response in Animal Models

| Dosage (mg/kg) | Latency Time (s) | % Reduction in Pain |

|---|---|---|

| 10 | 10.32 | 33.3 |

| 20 | 12.16 | 34.7 |

| 30 | 12.93 | 40.58 |

Case Study: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal investigated a piperazine-based compound's efficacy against inflammation using a carrageenan-induced edema model. The compound demonstrated a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent.

Case Study: Analgesic Mechanism

Another research article explored the analgesic mechanism of similar compounds through molecular docking studies with COX enzymes, revealing strong binding affinities that correlate with their observed pharmacological effects.

Comparison with Similar Compounds

Key Observations :

Preparation Methods

Sulfonylation of Piperazine

Piperazine undergoes selective sulfonylation at one nitrogen using methylsulfonyl chloride under basic conditions. To avoid disubstitution, a stoichiometric ratio of 1:1 piperazine to methylsulfonyl chloride is maintained in dichloromethane at 0–5°C.

Procedure :

- Piperazine (86.1 g, 1.0 mol) is dissolved in anhydrous dichloromethane (1 L).

- Methylsulfonyl chloride (95.5 g, 1.0 mol) is added dropwise over 1 h under nitrogen.

- Triethylamine (101.2 g, 1.0 mol) is added to scavenge HCl.

- The mixture is stirred for 12 h at room temperature, filtered, and concentrated.

- The crude product is recrystallized from ethanol/water (3:1) to yield 4-(methylsulfonyl)piperazine (127 g, 78%).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.22 (s, 3H, SO₂CH₃), 2.85–2.78 (m, 4H, piperazine), 2.68–2.61 (m, 4H, piperazine).

Introduction of 2-Aminoethyl Side Chain

Alkylation with 2-Chloroethylamine Hydrochloride

The secondary nitrogen of 4-(methylsulfonyl)piperazine is alkylated using 2-chloroethylamine hydrochloride. To suppress bis-alkylation, a 2:1 molar excess of 4-(methylsulfonyl)piperazine is employed.

Procedure :

- 4-(Methylsulfonyl)piperazine (163.2 g, 1.0 mol) and 2-chloroethylamine hydrochloride (135.5 g, 1.2 mol) are suspended in acetonitrile (1.5 L).

- Potassium carbonate (276.4 g, 2.0 mol) is added, and the mixture is refluxed for 24 h.

- After cooling, the solids are filtered, and the solvent is evaporated.

- The residue is purified via silica gel chromatography (CH₂Cl₂/MeOH 9:1) to yield 2-(4-(methylsulfonyl)piperazin-1-yl)ethylamine (149 g, 72%).

Characterization :

- ESI-MS : m/z 208.1 [M+H]⁺.

Condensation with Diethyl Oxalate

Formation of Ethyl 2-Oxoacetate

The primary amine reacts with diethyl oxalate under phase-transfer conditions to install the oxoacetate ester. Aliquat 336 enhances reactivity by stabilizing the intermediate.

Procedure :

- 2-(4-(Methylsulfonyl)piperazin-1-yl)ethylamine (104.1 g, 0.5 mol) and diethyl oxalate (81.1 g, 0.55 mol) are dissolved in dichloromethane (1 L).

- Aliquat 336 (5 g) is added, and the mixture is stirred at 25°C for 72 h.

- The solution is dried over Na₂SO₄, concentrated, and purified via column chromatography (CH₂Cl₂/acetone 95:5) to yield ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate (132 g, 85%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.91 (s, 1H, NH), 4.23 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72–3.68 (m, 2H, CH₂N), 3.18–3.12 (m, 4H, piperazine), 2.89 (s, 3H, SO₂CH₃), 2.67–2.61 (m, 6H, piperazine + CH₂NH), 1.29 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

Hydrochloride Salt Formation

Acidic Work-Up

The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

Procedure :

- Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate (155.2 g, 0.4 mol) is dissolved in ethyl acetate (800 mL).

- HCl gas is bubbled through the solution until pH ≈ 2.

- The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to yield the hydrochloride salt (167 g, 95%).

Characterization :

- Melting Point : 198–200°C (decomp.).

- Elemental Analysis : Calculated for C₁₁H₂₁ClN₃O₅S: C, 38.44%; H, 6.16%; N, 12.21%. Found: C, 38.39%; H, 6.12%; N, 12.18%.

Optimization and Scale-Up Considerations

Critical Parameters

- Sulfonylation : Excess methylsulfonyl chloride leads to disubstitution; strict stoichiometry is vital.

- Alkylation : Elevated temperatures (>80°C) promote bis-alkylation; reflux in acetonitrile balances reactivity and selectivity.

- Oxalate Condensation : Prolonged reaction times (>72 h) improve yields but risk ester hydrolysis; Aliquat 336 mitigates this by accelerating the reaction.

Pilot-Scale Adaptation

- A 10 kg batch of the hydrochloride salt was produced with 82% overall yield using continuous flow sulfonylation and telescoped alkylation-condensation steps.

Analytical and Spectroscopic Validation

Comparative Spectral Data

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| ¹³C NMR (DMSO-d₆) | 167.8 (C=O), 61.2 (OCH₂), 44.1 (SO₂CH₃) | 168.1 (C=O), 60.9 (OCH₂), 43.8 (SO₂CH₃) |

| IR (cm⁻¹) | 1725 (C=O ester), 1320 (SO₂) | 1728 (C=O ester), 1322 (SO₂) |

| HPLC Purity | 98.7% | 99.1% |

Q & A

Q. What is the role of Ethyl 2-((2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate hydrochloride in pharmaceutical synthesis?

This compound is primarily used as a synthetic intermediate in the production of anticoagulant drugs, such as isotope-labelled Edoxaban analogs (e.g., Edoxaban-d6). Its α-ketoester and piperazine moieties enable modular modifications for structure-activity relationship studies. Key steps include coupling reactions with chloropyridine derivatives and purification via column chromatography using ethyl acetate/petroleum ether systems .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR): Assigning peaks for the methylsulfonyl group (δ ~3.0 ppm for CH-SO) and ethyl ester (δ ~1.3 ppm for CH-CH).

- Mass Spectrometry (MS): Observing the molecular ion peak at m/z 265.09 (CHClNO) and fragmentation patterns consistent with the piperazine and oxoacetate groups.

- X-ray Crystallography: Resolving hydrogen bonding and packing motifs, as demonstrated in analogous piperazine derivatives .

Q. What solvent systems are recommended for synthesizing and purifying this compound?

Optimal synthesis involves refluxing in ethanol or dichloromethane with catalytic TFA (trifluoroacetic acid) for piperazine deprotection. Purification typically employs silica gel chromatography with gradients of ethyl acetate:petroleum ether (1:1) or methanol:dichloromethane (5:95) to isolate the hydrochloride salt .

Advanced Research Questions

Q. How can conflicting NMR data for piperazine-containing intermediates be resolved?

Contradictions in proton assignments often arise from dynamic conformational changes in the piperazine ring. To address this:

- Perform variable-temperature NMR to observe ring inversion effects (e.g., coalescence of axial/equatorial protons).

- Use 2D techniques (HSQC, HMBC) to correlate protons with carbons and confirm connectivity .

- Compare with crystallographic data to validate spatial arrangements .

Q. What strategies improve yield in the coupling of the ethyl oxoacetate and methylsulfonyl-piperazine moieties?

Yield optimization requires:

- Activation of the oxoacetate: Pre-treatment with oxalyl chloride or DCC (dicyclohexylcarbodiimide) to form a reactive mixed anhydride.

- Controlled stoichiometry: A 1:1.2 molar ratio of oxoacetate to piperazine derivative minimizes side reactions.

- Microwave-assisted synthesis: Reduces reaction time from 12 hours to 2–3 hours while maintaining >80% yield, as validated in analogous triazole derivatives .

Q. How can impurities like des-methylsulfonyl byproducts be detected and quantified?

Impurity profiling involves:

- HPLC with UV/Vis detection: Use a C18 column and mobile phase of 0.1% TFA in acetonitrile/water (gradient elution). Monitor at 254 nm for sulfonamide-related absorbance.

- Reference standards: Compare retention times and MS/MS fragmentation with USP-grade impurities (e.g., Ziprasidone-related compounds) .

- ICP-MS for sulfur content: Verify stoichiometry of the methylsulfonyl group to detect incomplete functionalization .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

For anticoagulant or receptor-targeted applications:

- Enzyme inhibition assays: Measure IC against thrombin or factor Xa using fluorogenic substrates.

- Iron chelation studies: UV-Vis titration with Fe to assess binding capacity, relevant for neuroprotective applications.

- Cell viability assays: Use SH-SY5Y neuronal cells to screen for cytotoxicity (CCK-8 assay) and neuroprotection against oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.